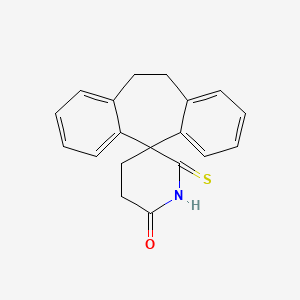![molecular formula C11H14O2Si B13977516 4-[Ethenyl(dimethyl)silyl]benzoic acid CAS No. 66259-07-2](/img/structure/B13977516.png)
4-[Ethenyl(dimethyl)silyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Ethenyl(dimethyl)silyl]benzoic acid is an organosilicon compound with the molecular formula C11H14O2Si. It is characterized by the presence of a benzoic acid moiety substituted with an ethenyl(dimethyl)silyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethenyl(dimethyl)silyl]benzoic acid typically involves the reaction of 4-bromobenzoic acid with vinyl(dimethyl)silane under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[Ethenyl(dimethyl)silyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-[Ethenyl(dimethyl)silyl]benzoic acid finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[Ethenyl(dimethyl)silyl]benzoic acid involves its interaction with specific molecular targets. The ethenyl group can undergo polymerization reactions, leading to the formation of polymeric structures. The benzoic acid moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The silyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[Dimethyl(vinyl)silyl]benzoic acid
- 4-[Trimethylsilyl]benzoic acid
- 4-[Phenyl(dimethyl)silyl]benzoic acid
Uniqueness
4-[Ethenyl(dimethyl)silyl]benzoic acid is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for polymerization. This sets it apart from other similar compounds that may lack this functional group .
Propriétés
Numéro CAS |
66259-07-2 |
|---|---|
Formule moléculaire |
C11H14O2Si |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
4-[ethenyl(dimethyl)silyl]benzoic acid |
InChI |
InChI=1S/C11H14O2Si/c1-4-14(2,3)10-7-5-9(6-8-10)11(12)13/h4-8H,1H2,2-3H3,(H,12,13) |
Clé InChI |
SFTHLIGYLPKZDP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C=C)C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)
![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)

![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)





